[(4-Chloro-3-propoxyphenyl)sulfonyl](2-hydroxypropyl)amine
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Overview
Description
(4-Chloro-3-propoxyphenyl)sulfonylamine is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of both sulfonyl and amine groups in its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-propoxyphenyl)sulfonylamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-3-propoxyphenyl sulfonyl chloride with 2-hydroxypropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-propoxyphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions typically require a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while substitution of the chlorine atom can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
(4-Chloro-3-propoxyphenyl)sulfonylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chloro-3-propoxyphenyl)sulfonylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. The amine group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-3-methoxyphenyl)sulfonylamine
- (4-Chloro-3-ethoxyphenyl)sulfonylamine
- (4-Chloro-3-butoxyphenyl)sulfonylamine
Uniqueness
(4-Chloro-3-propoxyphenyl)sulfonylamine is unique due to its specific propoxy group, which can influence its chemical reactivity and biological activity. The propoxy group provides a balance between hydrophobic and hydrophilic properties, making the compound versatile for various applications.
Properties
CAS No. |
1206093-34-6 |
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Molecular Formula |
C12H18ClNO4S |
Molecular Weight |
307.79g/mol |
IUPAC Name |
4-chloro-N-(2-hydroxypropyl)-3-propoxybenzenesulfonamide |
InChI |
InChI=1S/C12H18ClNO4S/c1-3-6-18-12-7-10(4-5-11(12)13)19(16,17)14-8-9(2)15/h4-5,7,9,14-15H,3,6,8H2,1-2H3 |
InChI Key |
RYCZOJLOZPQXCL-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NCC(C)O)Cl |
Origin of Product |
United States |
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